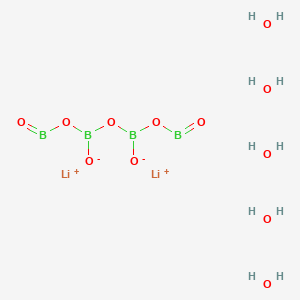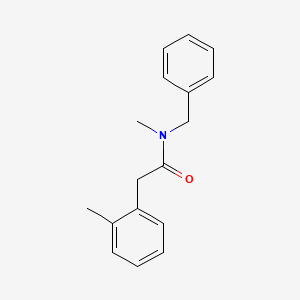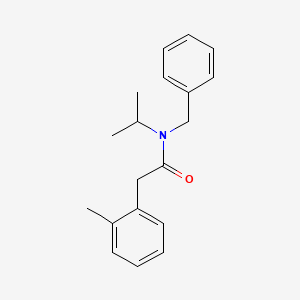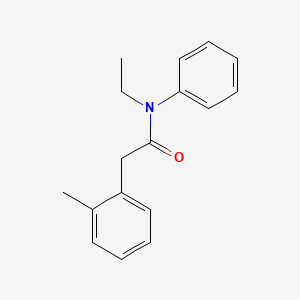
Lithium tetraborate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetraborate is widely used as a fusing agent for siliceous samples and is suited for a variety of soils and rocks . It is often used in combination with oxalic acids and lithium carbonate .
Synthesis Analysis
The volumetric properties of aqueous lithium pentaborate solution in the (0.01 to 0.98) mol kg –1 concentration range at 5 K intervals from 288.15 to 323.15 K have been studied . Lithium tetraborate readily accepts the incorporation of dopants such as Cu and Ag, as well as rare earth elements .Molecular Structure Analysis
The structure of lithium tetraborate consists of a polymeric borate backbone . The Li+ centers are bound to four and five oxygen ligands . Boron centers are trigonal and tetrahedral . The electronic structure of both doped and undoped Li2B4O7 were explored, using photoemission and inverse photoemission spectroscopies, optical measurements, and theoretical computational studies such as density functional theory .Chemical Reactions Analysis
The structure of aqueous lithium tetraborate solutions was investigated by species distribution calculation and synchrotron X-ray scattering . The dominant species in supersaturated solution at 298.15 K is B4O5(OH)4 2− and the minor species are B3O3(OH)5 2−, B3O3(OH)4 − and B(OH)3 . Extended bond length analysis revealed significant modifications of the boron–oxygen framework which is supplemented by dynamic lithium disorder .Physical and Chemical Properties Analysis
High-temperature coherent neutron powder diffraction experiments were carried out on Li2B4O7 . Neither traces of phase transformations nor discontinuous changes of physical properties were observed . Anomalies in the thermal expansion of lithium tetraborate were considered in terms of first-order Gruneisen approximation .Scientific Research Applications
Thermoluminescence Dosimetry and Optics : Lithium tetraborate is notable for its thermoluminescence property, utilized in thermoluminescence dosimetry, sensor sector, and laser technology due to its non-linear optical characteristics (Pekpak, Yılmaz, & Ozbayoglu, 2011).
Isotopic Analysis : A method based on the thermal ionization of lithium tetraborate has been developed for isotopic analysis of lithium, suitable for analyzing lithium in natural waters and silicate rocks (Chan, 1987).
X-Ray Fluorescence Spectrometry (XRFS) : Lithium tetraborate is used as a flux in XRFS for analyzing major and minor elements in iron ore samples (Wen, 2002).
Nanophosphor Synthesis : Nano-sized lithium tetraborate has been synthesized for potential use in optical devices and radiation dosimetry (Khalilzadeh et al., 2016).
Piezoelectric and Acoustic Wave Applications : Lithium tetraborate exhibits properties suitable for frequency control and signal processing, particularly in surface acoustic wave (SAW) devices (Ballato, Kosinski, & Lukaszek, 1991).
Crystal Growth for Dosimetry Systems : The growth of lithium tetraborate crystals has been studied for applications in personal dosimetry systems and SAW devices (Plaza, 2020).
Radiation-Proof Material Research : Lithium tetraborate's potential as a radiation-proof material has been investigated for applications in optical devices (Rathore, Kulshreshtha, & Shukla, 2020).
Electronic Structure Analysis : Investigations into the electronic structure of lithium tetraborate crystals have been conducted, contributing to our understanding of its material properties (Kuznetsov et al., 1999).
Mechanism of Action
Safety and Hazards
Lithium tetraborate pentahydrate causes serious eye damage and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/ protective clothing/ eye protection/ face protection .
Future Directions
Properties
IUPAC Name |
dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDBABFAZCLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Li2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-60-2 (Parent) |
Source


|
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
259.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-94-2 |
Source


|
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





